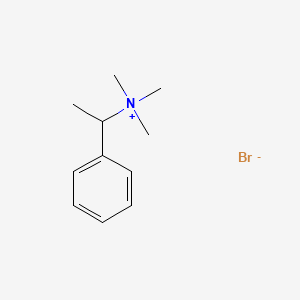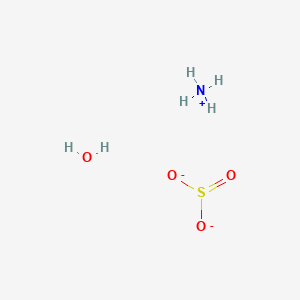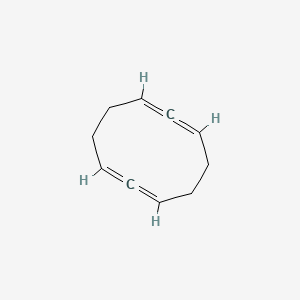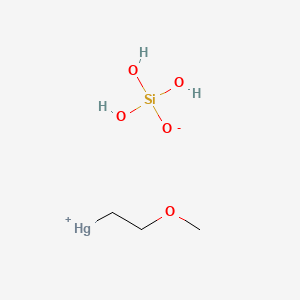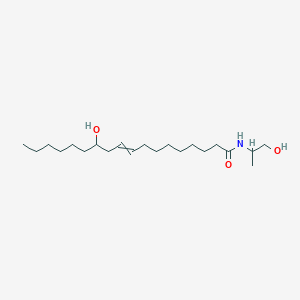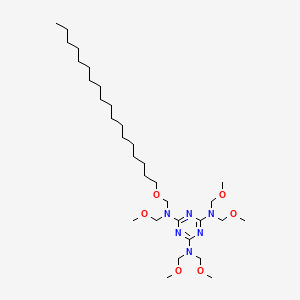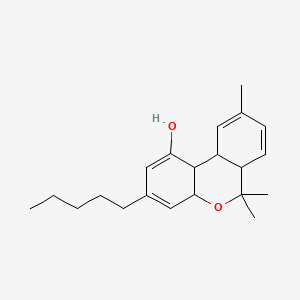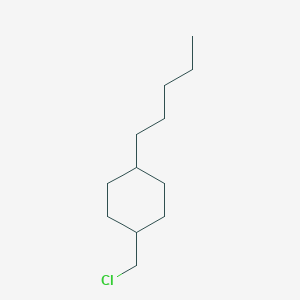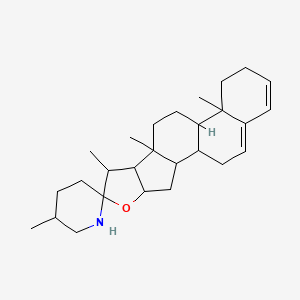
Solasodiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solasodiene is a steroidal alkaloid that occurs naturally in plants of the Solanaceae family, such as potatoes and tomatoes . It is a precursor for the synthesis of various steroidal compounds, including contraceptive pills . This compound is known for its diverse biological activities, including anticancer, antifungal, and cardiotonic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Solasodiene can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common method involves the extraction from the fruits of Solanum nigrum L. using microwave-assisted aqueous two-phase extraction (MAATPE) . This method optimizes the extraction yield by adjusting factors such as extraction temperature, time, and liquid-to-solid ratio .
Industrial Production Methods
Industrial production of this compound often involves the cultivation of Solanum species, followed by extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted this compound .
Chemical Reactions Analysis
Types of Reactions
Solasodiene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other biologically active compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the oxidation of this compound can be carried out using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Major Products Formed
The major products formed from the reactions of this compound include solasonine and solamargine, which are glycoalkaloid derivatives . These derivatives have significant biological activities and are used in various medicinal applications.
Scientific Research Applications
Solasodiene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of solasodiene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors and modulating the activity of enzymes involved in steroid biosynthesis . This interaction leads to various biological effects, including anticancer and antifungal activities .
Comparison with Similar Compounds
Solasodiene is often compared with other steroidal alkaloids, such as solanidine and diosgenin . While this compound shares some similarities with these compounds, it is unique in its specific biological activities and applications. For example, this compound has been shown to have more potent anticancer effects compared to solanidine .
List of Similar Compounds
- Solanidine
- Diosgenin
- Solasonine
- Solamargine
This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-16,18-diene-6,2'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h5,7-8,17-18,20-24,28H,6,9-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNIUJOJEWHJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

